5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)furan-2-carboxamide
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Overview
Description
5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-FURAMIDE is a complex organic compound that features a pyrazole and furan moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of bromine and multiple methyl groups in its structure suggests it may have unique reactivity and properties.
Preparation Methods
The synthesis of 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-FURAMIDE typically involves multi-step organic reactions. The preparation starts with the synthesis of the pyrazole and furan intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include brominating agents, methylating agents, and coupling catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of bromine and methyl groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions, typically with reagents like sodium azide or thiols.
Coupling Reactions: The pyrazole and furan rings can participate in coupling reactions, forming more complex structures with the help of palladium or copper catalysts
Scientific Research Applications
5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-FURAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antileishmanial and antimalarial activities.
Organic Synthesis: The compound serves as a building block for synthesizing more complex heterocyclic systems, which are valuable in pharmaceuticals and agrochemicals.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-FURAMIDE involves its interaction with specific molecular targets. For instance, in antileishmanial activity, it binds to the active site of the enzyme LmPTR1, inhibiting its function and leading to the death of the parasite . The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that disrupt the enzyme’s activity.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as 5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine and 4-Bromo-1-(5-carboxyfur-2-yl)methyl-3,5-dimethyl-1H-pyrazole . Compared to these, 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-FURAMIDE is unique due to its dual pyrazole and furan structure, which may confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C17H20BrN5O2 |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-(1,3,5-trimethylpyrazol-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C17H20BrN5O2/c1-9-15(18)11(3)23(21-9)8-13-6-7-14(25-13)17(24)19-16-10(2)20-22(5)12(16)4/h6-7H,8H2,1-5H3,(H,19,24) |
InChI Key |
FBASNUSWWJTCQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Br)C |
Origin of Product |
United States |
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